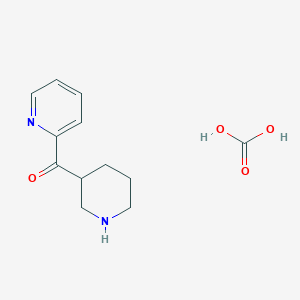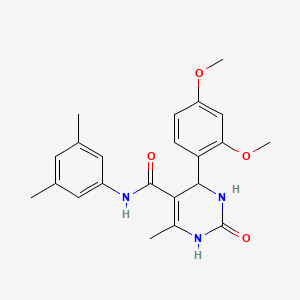![molecular formula C12H14FNOS B3007713 N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide CAS No. 2305310-04-5](/img/structure/B3007713.png)
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism of Action
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream signaling molecules, leading to the activation of various pathways involved in cell survival and proliferation. Inhibition of BTK by N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide blocks these signaling pathways, leading to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to inhibit BTK phosphorylation in both CLL and NHL cells, leading to decreased cell survival and proliferation. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other agents. In preclinical models, N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to enhance the anti-tumor activity of other agents, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is its specificity for BTK, which makes it a promising agent for the treatment of B-cell malignancies. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is its limited solubility, which may affect its efficacy in vivo.
Future Directions
For research on N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Other areas of research include the identification of biomarkers that may predict response to N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide, as well as the development of novel combination therapies that may enhance its anti-tumor activity. Additionally, further studies are needed to understand the mechanism of resistance to N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide and to identify strategies to overcome it.
Synthesis Methods
The synthesis method of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide involves several steps, including the reaction of 2-fluorobenzyl alcohol with thioacetic acid, followed by the reaction of the resulting thioester with ethyl 2-bromo-3-oxopropionate. The final step involves the reaction of the resulting intermediate with propargylamine to yield N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide.
Scientific Research Applications
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to enhance the anti-tumor activity of other agents, such as rituximab and venetoclax, in preclinical models.
properties
IUPAC Name |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c1-2-12(15)14-7-8-16-9-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGFQCLCINNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCSCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)
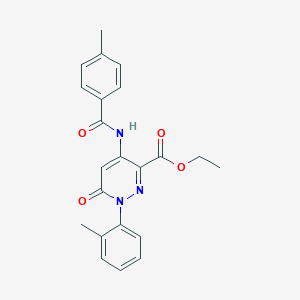
![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)
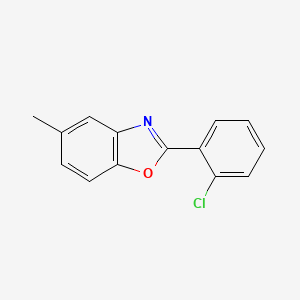
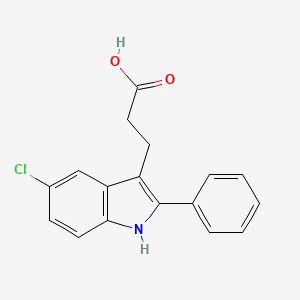

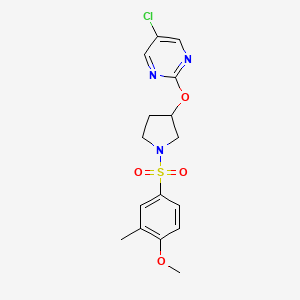
![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)
![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)
